molecular formula C15H20N4O2 B11402697 N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}propanamide

N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11402697
M. Wt: 288.34 g/mol
InChI Key: FMPNNJWNBPLTCS-UHFFFAOYSA-N
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Description

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Alkylation: The acetylated benzimidazole is further alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: Finally, the compound undergoes amidation with propanamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole derivative.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another complex organic compound with a similar structure.

Uniqueness

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its acetylated benzimidazole core and the presence of an ethyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C15H20N4O2/c1-4-15(21)16-8-7-14-18-12-9-11(17-10(2)20)5-6-13(12)19(14)3/h5-6,9H,4,7-8H2,1-3H3,(H,16,21)(H,17,20)

InChI Key

FMPNNJWNBPLTCS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C

Origin of Product

United States

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